Nonanedioic acid, bis(2-butoxyethyl) ester
Description
Overview of Long-Chain Diesters in Polymer and Lubricant Chemistry
Long-chain diesters are integral components in the polymer and lubricant industries. In polymer chemistry, they are widely employed as plasticizers, imparting flexibility and durability to rigid polymers such as polyvinyl chloride (PVC). Their long aliphatic chains effectively wedge between polymer chains, reducing intermolecular forces and thereby increasing the material's pliability.
In the realm of lubricant chemistry, long-chain diesters are prized for their excellent thermal stability, low volatility, and superior lubricity. They are often used as base oils or additives in synthetic lubricants, functioning effectively over a broad range of temperatures and conditions. Their polarity allows for strong adhesion to metal surfaces, forming a protective film that minimizes friction and wear.
Significance of Nonanedioic Acid Derivatives in Contemporary Chemical Research
Nonanedioic acid, more commonly known as azelaic acid, is a naturally occurring nine-carbon dicarboxylic acid. mdpi.combmctoday.net It is a versatile precursor for a variety of industrial products, including polymers, plasticizers, and lubricants. mdpi.com Derivatives of nonanedioic acid are the subject of ongoing research due to their potential to be derived from renewable resources, such as oleic acid, making them a more sustainable alternative to petroleum-based chemicals. nih.gov The investigation of different ester derivatives of nonanedioic acid is a key area of contemporary research, aiming to develop new molecules with enhanced performance characteristics.
Historical Context of Nonanedioic Acid Ester Applications in Industrial Chemistry
The industrial application of nonanedioic acid esters, particularly as plasticizers and lubricants, has a well-established history. One of the most prominent examples is bis(2-ethylhexyl) azelate (DOZ), which has been commercially utilized as a plasticizer for its excellent low-temperature flexibility and compatibility with various polymers. nih.govnih.gov Its use as a base for synthetic lubricants is also well-documented, highlighting the long-standing recognition of the advantageous properties of azelate esters. haz-map.com The historical success of these esters provides a strong foundation for the exploration of novel derivatives like Nonanedioic acid, bis(2-butoxyethyl) ester.
Detailed Research Findings
While specific research on this compound is limited, we can infer its potential properties and applications based on the extensive data available for analogous compounds, such as Nonanedioic acid, bis(2-ethylhexyl) ester.
| Property | Nonanedioic acid, bis(2-ethylhexyl) ester | Nonanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester |
| CAS Number | 103-24-2 nist.gov | 70900-47-9 epa.gov |
| Molecular Formula | C25H48O4 nist.gov | C25H48O8 epa.gov |
| Molecular Weight | 412.64 g/mol nist.gov | 476.65 g/mol epa.gov |
The structural similarity between the bis(2-butoxyethyl) ester and the well-characterized bis(2-ethylhexyl) ester suggests that the former would also exhibit properties suitable for use as a plasticizer and a lubricant base oil. The introduction of the ether linkages in the ester side chains of the related bis[2-(2-butoxyethoxy)ethyl] ester could potentially enhance its flexibility and low-temperature performance, a desirable trait in both plasticizers and lubricants.
The synthesis of such esters typically involves the esterification of nonanedioic acid with the corresponding alcohol, in this case, 2-butoxyethanol (B58217). This reaction is generally carried out in the presence of an acid catalyst. nih.gov
Properties
CAS No. |
63021-23-8 |
|---|---|
Molecular Formula |
C21H40O6 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
bis(2-butoxyethyl) nonanedioate |
InChI |
InChI=1S/C21H40O6/c1-3-5-14-24-16-18-26-20(22)12-10-8-7-9-11-13-21(23)27-19-17-25-15-6-4-2/h3-19H2,1-2H3 |
InChI Key |
LOOYQSKMLPFZQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)CCCCCCCC(=O)OCCOCCCC |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Nonanedioic Acid, Bis 2 Butoxyethyl Ester
Precursor Compounds and Feedstock Development
Synthesis of Nonanedioic Acid from Renewable Sources
Nonanedioic acid, commonly known as azelaic acid, is a naturally occurring saturated dicarboxylic acid. While traditionally produced through the ozonolysis of oleic acid, recent research has focused on more environmentally benign methods utilizing renewable feedstocks. Oleic acid, a monounsaturated fatty acid abundant in vegetable oils, serves as a key bio-based precursor.
One of the prominent green chemistry approaches for the synthesis of nonanedioic acid from oleic acid involves oxidative cleavage using hydrogen peroxide (H₂O₂) as the oxidant. This method avoids the hazardous conditions associated with ozonolysis. The reaction is typically catalyzed by tungstic acid (H₂WO₄). The process involves the oxidation of the double bond in oleic acid, leading to the formation of nonanedioic acid and pelargonic acid. Researchers have investigated the optimization of this reaction by varying parameters such as the molar ratio of oleic acid to hydrogen peroxide, the concentration of the tungstic acid catalyst, and the reaction temperature to maximize the yield of nonanedioic acid. For instance, one study achieved a high conversion rate of oleic acid by optimizing these variables, demonstrating the viability of this greener route. masterorganicchemistry.com
The reaction can be summarized as follows:
Oleic Acid + H₂O₂ (in the presence of H₂WO₄ catalyst) → Nonanedioic Acid + Pelargonic Acid
Further research has explored chemo-enzymatic routes, which combine chemical and biological catalysis to achieve the conversion under milder conditions. atamanchemicals.com These methods represent a significant step towards the sustainable production of nonanedioic acid, a crucial building block for various industrial applications, including the synthesis of its diesters.
Production of Butoxyethanol for Esterification Reactions
2-Butoxyethanol (B58217), a glycol ether, is the second essential precursor for the synthesis of Nonanedioic acid, bis(2-butoxyethyl) ester. The dominant industrial method for its production is the reaction of ethylene (B1197577) oxide with n-butanol. researchgate.netoperachem.comrsc.org This process, known as ethoxylation, is typically carried out in the presence of a catalyst.
The reaction is as follows:
CH₃(CH₂)₃OH (n-Butanol) + C₂H₄O (Ethylene Oxide) → CH₃(CH₂)₃OCH₂CH₂OH (2-Butoxyethanol)
The production of 2-butoxyethanol is a high-volume industrial process, with significant global output. rsc.org The resulting compound is a colorless liquid with a mild ether-like odor and is widely used as a solvent in paints, coatings, and cleaning products due to its amphipathic nature, possessing both polar and non-polar characteristics. rsc.org While this production method is well-established, it relies on petrochemical feedstocks.
Esterification Methodologies
The formation of this compound from its precursors is achieved through esterification, a fundamental reaction in organic chemistry. For the synthesis of this particular diester, where two molecules of 2-butoxyethanol react with one molecule of nonanedioic acid, specific catalytic methods are employed.
Conventional Catalytic Esterification Processes
The most common and economically viable method for producing esters from carboxylic acids and alcohols is the Fischer esterification. This acid-catalyzed equilibrium reaction involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comchemguide.co.ukorganic-chemistry.org
In the synthesis of this compound, both carboxylic acid groups of nonanedioic acid must react with 2-butoxyethanol. This is typically achieved using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
HOOC(CH₂)₇COOH (Nonanedioic Acid) + 2 CH₃(CH₂)₃OCH₂CH₂OH (2-Butoxyethanol) ⇌ CH₃(CH₂)₃OCH₂CH₂OOC(CH₂)₇COOCH₂CH₂O(CH₂)₃CH₃ (this compound) + 2 H₂O
The reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants, thereby reducing the yield of the diester. chemguide.co.uk To overcome this, various techniques are employed to remove water as it is formed, such as azeotropic distillation using a Dean-Stark apparatus.
To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled and optimized. These include:
Molar Ratio of Reactants: Utilizing an excess of one reactant, typically the alcohol (2-butoxyethanol), can shift the equilibrium towards the product side, favoring the formation of the diester. organic-chemistry.org
Catalyst Concentration: The amount of acid catalyst used is crucial. A sufficient concentration is needed to achieve a reasonable reaction rate, but excessive amounts can lead to side reactions and purification challenges.
Temperature: The reaction is typically conducted at elevated temperatures to increase the reaction rate. The optimal temperature will depend on the boiling points of the reactants and the solvent used for azeotropic water removal.
Reaction Time: The duration of the reaction is another critical parameter. The reaction is monitored until completion, which is often determined by the cessation of water collection in the Dean-Stark trap or by analytical techniques such as chromatography.
Water Removal: As mentioned, the continuous removal of water is essential for driving the reaction to completion and achieving a high yield of the diester.
A hypothetical optimization of the synthesis of this compound might involve the parameters outlined in the following interactive data table.
| Parameter | Range | Optimal Condition (Hypothetical) | Rationale |
| Molar Ratio (2-Butoxyethanol:Nonanedioic Acid) | 2:1 to 5:1 | 3:1 | A moderate excess of the alcohol shifts the equilibrium towards the product without incurring significant recovery costs. |
| Catalyst (H₂SO₄) Loading (wt% of Nonanedioic Acid) | 0.5% to 5% | 1.5% | Balances reaction rate with minimizing potential side reactions and catalyst removal efforts. |
| Reaction Temperature (°C) | 120 to 160 | 140 | Ensures a sufficient reaction rate and efficient azeotropic removal of water with a suitable solvent like toluene. |
| Reaction Time (hours) | 4 to 12 | 8 | Allows the reaction to proceed to near completion, as monitored by water collection. |
By systematically studying the influence of these parameters, a robust and efficient process for the synthesis of high-purity this compound can be developed.
Enzymatic Synthesis and Biocatalysis
The synthesis of diesters such as this compound through enzymatic routes offers a green and highly selective alternative to traditional chemical catalysis. Biocatalysis, particularly using lipases, operates under mild conditions, minimizing energy consumption and the formation of unwanted byproducts. mdpi.com
Lipase-catalyzed transesterification is a prominent method for synthesizing specialty esters. nih.gov This process typically involves the reaction of a simple alkyl ester of nonanedioic acid (e.g., dimethyl azelate) with 2-butoxyethanol. Alternatively, direct esterification of nonanedioic acid with 2-butoxyethanol can be employed. Lipases, acting as biocatalysts, facilitate the ester exchange or the formation of ester bonds.
One of the most effective and widely studied enzymes for the esterification of dicarboxylic acids is the immobilized lipase (B570770) B from Candida antarctica (CALB), commercially available as Novozym 435. nih.govmdpi.com This enzyme is noted for its high catalytic activity and stability in non-aqueous media. mdpi.com The reaction mechanism involves the formation of an acyl-enzyme intermediate, followed by nucleophilic attack by the alcohol (2-butoxyethanol) to release the final diester product.
The efficiency of the synthesis is influenced by several key parameters that are often optimized using methodologies like Response Surface Methodology (RSM). nih.gov These parameters include:
Substrate Molar Ratio: The ratio of 2-butoxyethanol to the nonanedioic acid source is critical. An excess of the alcohol can shift the reaction equilibrium towards product formation.
Enzyme Concentration: The amount of lipase directly impacts the reaction rate.
Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. The optimal temperature is a balance between activity and stability.
Reaction Time: Sufficient time is required to achieve high conversion rates.
Solvent System: The choice of an organic solvent can affect enzyme activity and substrate solubility. In some cases, solvent-free systems are utilized to increase reactant concentration and simplify downstream processing.
The table below summarizes common lipases used in ester synthesis.
Table 1: Lipases in Ester Synthesis
| Lipase Source | Common Application | Immobilized Form |
|---|---|---|
| Candida antarctica B (CALB) | Esterification of dicarboxylic acids | Novozym 435 |
| Rhizopus arrhizus | Conversion of triolein | Immobilized on polypropylene |
| Aspergillus niger | Glyceride synthesis | Not specified |
The transition from laboratory-scale synthesis to industrial production of this compound necessitates sophisticated bioreactor design and process intensification strategies. The primary goals are to enhance productivity, improve yield, and ensure the economic feasibility of the enzymatic process. dtu.dkresearchgate.net
Bioreactor Design: The choice of bioreactor is crucial for maintaining optimal reaction conditions. Key design criteria include efficient mixing to ensure adequate enzyme-substrate interaction, good mass and heat transfer, and low shear stress to prevent damage to the immobilized biocatalyst. researchgate.netuminho.pt
Commonly considered bioreactor configurations include:
Stirred Tank Bioreactors (STBR): These are the most common type, allowing for effective mixing. However, mechanical agitation can cause shear stress on the enzyme particles. researchgate.net
Packed Bed Bioreactors (PBR): In a PBR, the immobilized enzyme is packed into a column, and the substrate solution flows through it. This design is suitable for continuous operation and minimizes mechanical stress on the catalyst.
Fluidized Bed Bioreactors (FBR): These reactors offer a compromise between STBRs and PBRs, providing good mixing with reduced shear stress. Recent advancements include Magnetically Stabilized Fluidized Bed Reactors (MSFBR), which use immobilized enzymes on magnetic particles to improve stability and performance in continuous mode. nih.gov
Membrane Bioreactors (EMR): EMRs integrate the enzymatic reaction with a membrane separation unit. This allows for the simultaneous removal of the product, which can overcome equilibrium limitations and prevent product inhibition, thereby increasing conversion. researchgate.net
Process Intensification (PI): PI refers to the development of innovative equipment and techniques that lead to substantial improvements in chemical manufacturing and processing. dtu.dk In biocatalysis, PI strategies aim to increase the output relative to reactor volume, time, and cost. researchgate.net
Key PI strategies for diester production include:
Immobilization of Biocatalysts: Using immobilized enzymes is a fundamental PI strategy that facilitates easy separation of the catalyst from the reaction mixture, enabling its reuse and the implementation of continuous processes. au.dk
In Situ Product Removal: As diesterification is an equilibrium-limited reaction, the removal of byproducts (typically water or a small alcohol like methanol (B129727) in transesterification) is critical. Techniques like pervaporation, vacuum application, or the use of molecular sieves can effectively shift the equilibrium towards higher product yields. biobasedpress.eu
Alternative Energy Sources: The use of microwave or ultrasound irradiation can intensify the process by significantly reducing reaction times and potentially improving yields through enhanced heat and mass transfer.
Flow Chemistry: Shifting from batch to continuous flow processing offers better control over reaction parameters, improved safety, and higher throughput. au.dk
The table below compares different bioreactor types for enzymatic synthesis.
Table 2: Comparison of Bioreactor Types
| Bioreactor Type | Advantages | Disadvantages |
|---|---|---|
| Stirred Tank (STBR) | Good mixing, well-understood | High shear stress, potential enzyme damage |
| Packed Bed (PBR) | Low shear, suitable for continuous flow | Potential for clogging, mass transfer limitations |
| Fluidized Bed (FBR) | Good mixing, low shear, good mass transfer | More complex hydrodynamics |
Purification and Isolation Techniques for this compound
Following synthesis, a robust purification strategy is essential to isolate this compound from unreacted starting materials, byproducts (e.g., monoester), and the enzyme catalyst. The choice of technique depends on the scale of production and the required purity level.
Distillation: For esters with relatively high boiling points and good thermal stability, fractional distillation under reduced pressure is a common and effective purification method. google.com This technique separates compounds based on differences in their boiling points. By lowering the pressure, the boiling points of the components are reduced, which prevents thermal degradation of the target diester. This method can effectively remove lower-boiling components like residual 2-butoxyethanol and higher-boiling residues.
Chromatographic Separation: Chromatography is a powerful tool for both analytical assessment and preparative purification of esters.
Gas Chromatography (GC): Due to the low volatility of azelaic acid and its esters, derivatization into more volatile forms (e.g., methyl or silyl (B83357) esters) is often required for GC analysis. nih.gov GC coupled with Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS) is used for purity assessment and identification of trace impurities. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is frequently used to separate dicarboxylic acids and their esters. nih.govresearchgate.net This technique can resolve the target diester from the starting nonanedioic acid and the monoester intermediate based on differences in polarity.
Column Chromatography: On a laboratory scale, silica (B1680970) gel column chromatography is a standard method for purification. mdpi.com A solvent system, typically a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate), is used to elute the components. The less polar diester will elute before the more polar monoester and the highly polar nonanedioic acid. researchgate.net
For industrial-scale production, purification methods must be efficient, economical, and scalable. biobasedpress.eu
Continuous Chromatography: A significant advancement is the shift from batch chromatography to continuous processes, such as simulated moving bed (SMB) chromatography. biobasedpress.eu This technology significantly reduces solvent consumption and operational costs while increasing throughput, making it viable for large-scale applications. biobasedpress.eu
Crystallization: Crystallization is a highly selective and energy-efficient purification technique capable of yielding high-purity products. biobasedpress.eu The process involves dissolving the crude product in a suitable solvent at a high temperature and then cooling it to induce the crystallization of the pure compound, leaving impurities behind in the solvent. scielo.br Optimizing parameters such as solvent choice, cooling rate, and temperature is key to maximizing yield and purity. scielo.brresearchgate.net
Molecular Distillation: For high-boiling and heat-sensitive compounds, molecular distillation (or short-path distillation) is an advanced technique. It operates under a very high vacuum and involves a short distance between the evaporator and condenser, which minimizes the time the substance is exposed to high temperatures, thus preventing degradation. google.comgoogle.com
Integrated Processes: Modern industrial purification often involves an integrated sequence of steps. For example, a process might include an initial distillation to remove bulk impurities, followed by crystallization to achieve the final high-purity specification. google.com Pervaporation membranes can also be integrated directly into the reaction step to continuously remove water, which not only drives the reaction to completion but also simplifies the initial purification stages. biobasedpress.eu
The table below outlines various purification techniques.
Table 3: Purification Techniques for Diesters
| Technique | Principle | Scale | Key Advantage |
|---|---|---|---|
| Fractional Distillation | Separation by boiling point under vacuum | Lab to Industrial | Effective for thermally stable, volatile compounds |
| Column Chromatography | Separation by polarity on a solid phase | Lab | High resolution for complex mixtures |
| Crystallization | Separation by differential solubility | Lab to Industrial | High purity, low energy consumption |
| Molecular Distillation | Distillation under high vacuum for sensitive compounds | Industrial | Purifies heat-sensitive, high-boiling point compounds |
Structural Modifications and Analog Development
The molecular structure of this compound can be systematically modified to develop analogs with tailored physicochemical properties for specific applications, such as lubricants, plasticizers, or cosmetic ingredients. taylorandfrancis.com These modifications can be targeted at either the dicarboxylic acid backbone or the alcohol side chains.
Modification of the Alcohol Moiety: The properties of azelate diesters are highly dependent on the structure of the alcohol used in their synthesis. Replacing 2-butoxyethanol with other alcohols can lead to analogs with different characteristics:
Chain Length: Using alcohols with longer or shorter alkyl chains will alter the molecular weight, viscosity, and volatility of the resulting diester.
Branching: Introducing branching in the alcohol side chains, such as by using 2-ethylhexanol, typically improves low-temperature properties (e.g., lower pour point) and hydrolytic stability, which is highly desirable for lubricant applications. taylorandfrancis.comacs.org
Polyols: Reacting nonanedioic acid with polyols (e.g., glycerol, trimethylolpropane, or pentaerythritol) leads to the formation of oligoesters or polyesters. mdpi.comunits.it These polymeric structures have significantly higher viscosity and molecular weight, making them suitable for applications requiring high-performance lubricants or flexible polymers. taylorandfrancis.comgoogle.com
Modification of the Dicarboxylic Acid Backbone: While the focus is on nonanedioic (azelaic) acid, analogs can be created by using other linear α,ω-dicarboxylic acids. Varying the length of the methylene (B1212753) chain ((CH₂)n) between the two carboxyl groups affects the flexibility, melting point, and polarity of the resulting diester. For example, using adipic acid (C6), suberic acid (C8), or sebacic acid (C10) in place of nonanedioic acid (C9) would yield a homologous series of bis(2-butoxyethyl) esters with systematically varying properties.
These structural modifications allow for the fine-tuning of performance characteristics to meet the demands of diverse industrial applications, from creating more effective plasticizers for polymers to designing biolubricants with superior thermal and oxidative stability. acs.orgnbinno.com
Table 4: List of Chemical Compounds
| Compound Name | Synonym(s) |
|---|---|
| Nonanedioic acid | Azelaic acid |
| 2-Butoxyethanol | Ethylene glycol monobutyl ether |
| This compound | Bis(2-butoxyethyl) azelate |
| Dimethyl azelate | Dimethyl nonanedioate |
| 2-Ethylhexanol | Isooctanol |
| Glycerol | Glycerine, 1,2,3-Propanetriol |
| Adipic acid | Hexanedioic acid |
| Sebacic acid | Decanedioic acid |
Synthesis of Structurally Related Nonanedioic Acid Esters
The synthesis of esters from nonanedioic acid can be achieved through several established chemical pathways, primarily involving esterification reactions with various alcohols. These methods can be adapted to produce a wide array of esters with differing chain lengths, branching, and functionalities.
One of the most common methods is direct acid-catalyzed esterification. srce.hr This process typically involves reacting nonanedioic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. srce.hr The reaction is driven towards the formation of the diester by removing the water produced, often through azeotropic distillation. This approach is versatile and can be used with a range of alcohols, including linear, branched, and functionalized variants, to produce the corresponding diesters. srce.hr For instance, the synthesis of diesters from the structurally similar dodecanedioic acid has been successfully carried out with various long-chain and branched alcohols at temperatures between 120–130 °C. srce.hr
Enzymatic synthesis represents a greener alternative to traditional chemical catalysis. mdpi.com Lipases, such as immobilized lipase B from Candida antarctica, can effectively catalyze the polyesterification of nonanedioic acid with diols like 1,8-octanediol. mdpi.comnih.gov This reaction, often conducted in an organic solvent like diphenyl ether or toluene, yields high molecular weight biopolyesters. mdpi.com The enzymatic process operates under milder conditions and offers high specificity, contributing to its growing interest as an eco-friendly production method. nih.gov
Another established technique for ester synthesis is the Steglich esterification, which is particularly useful for sensitive substrates as it proceeds under mild conditions. This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This pathway has been employed to synthesize complex diesters of azelaic acid. mdpi.com
The table below summarizes various synthetic methodologies for producing esters structurally related to this compound.
| Synthesis Method | Reactants | Catalyst/Reagent | Product Type | Reference |
| Acid-Catalyzed Esterification | Dicarboxylic Acid + Alcohol | Sulfuric Acid (H₂SO₄) | Diester | srce.hr |
| Enzymatic Polymerization | Nonanedioic Acid + Diol | Immobilized Lipase | Polyester | mdpi.comnih.gov |
| Steglich Esterification | Azelaic Acid + Alcohol | DCC / DMAP | Diester | mdpi.com |
Impact of Alkyl Chain Branching on Molecular Architecture
The introduction of branching in the alkyl chains of the alcohol moiety has a profound impact on the molecular architecture and, consequently, the macroscopic properties of nonanedioic acid esters. srce.hr The primary effect of branching is the disruption of intermolecular packing. srce.hrnih.gov
In esters with linear alkyl chains, the molecules can align in an orderly, close-packed fashion. This regularity facilitates crystallization at lower temperatures, leading to higher pour points, which is the lowest temperature at which the liquid will flow. srce.hr When branched alkyl groups, such as 2-ethylhexyl or 2-ethylbutyl groups, are incorporated, their non-linear structure creates steric hindrance. srce.hr This hindrance prevents the ester molecules from packing tightly together, disrupting the formation of a crystalline lattice. As a result, these branched esters can remain in a liquid state at much lower temperatures compared to their linear-chain counterparts. srce.hr
This principle is clearly demonstrated in studies comparing diesters of dicarboxylic acids made with linear versus branched alcohols. For example, a study on dodecanedioic acid esters showed that branching in the alcohol fragments was highly effective in decreasing the pour point. srce.hr Di-2-ethylhexanol dodecanedioate (B1236620) exhibited a pour point of -50°C, whereas the corresponding ester with a linear eight-carbon alcohol, dioctyl dodecanedioate, had a much higher pour point of 20°C. srce.hr This significant difference is attributed directly to the altered molecular architecture caused by the branched chains. srce.hr The physical and chemical properties of fatty acid esters are heavily influenced by the structural features of the alcohol used in their synthesis, including chain length and degree of branching. nih.govacs.org
The following interactive data table illustrates the effect of alkyl chain branching on the pour point of dicarboxylic acid diesters, based on research findings. srce.hr
| Ester Compound | Alcohol Structure | Total Carbons in Alcohol | Pour Point (°C) | Reference |
| Dihexyl Dodecanedioate | Linear | 6 | 10 | srce.hr |
| Di-2-methyl-1-butyl Dodecanedioate | Branched | 5 | -45 | srce.hr |
| Dioctyl Dodecanedioate | Linear | 8 | 20 | srce.hr |
| Di-2-ethylhexyl Dodecanedioate | Branched | 8 | -50 | srce.hr |
This disruption in packing not only affects flow properties at low temperatures but can also influence other characteristics such as viscosity and solubility. nih.gov The strategic introduction of branched alkyl chains is therefore a key design principle for creating esters with specific performance requirements, particularly for applications requiring fluidity over a wide temperature range.
Advanced Characterization and Analytical Methodologies
Spectroscopic Analysis of Nonanedioic Acid, Bis(2-butoxyethyl) Ester
Spectroscopic methods are indispensable for the elucidation of the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester functional groups. This peak is typically observed in the region of 1730-1750 cm⁻¹ . The presence of this intense band is a clear indicator of the ester moieties in the structure.
Another key set of absorptions are those arising from the C-O stretching vibrations . The molecule contains two types of C-O bonds: the ester C-O bonds and the ether C-O bonds within the 2-butoxyethyl groups. The ester C-O stretching vibrations typically appear as two bands in the region of 1000-1300 cm⁻¹ . The ether C-O-C stretching vibration is expected to produce a strong absorption band around 1100-1150 cm⁻¹ .
Furthermore, the spectrum will exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the aliphatic methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups in the nonanedioic acid backbone and the butoxyethyl side chains. The aliphatic C-H stretching vibrations are typically observed in the region of 2850-3000 cm⁻¹ .
Table 1: Predicted Infrared Spectroscopy Data for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 2850-3000 | C-H Stretching | Aliphatic (CH₂, CH₃) |
| 1730-1750 | C=O Stretching | Ester |
| 1000-1300 | C-O Stretching | Ester |
| 1100-1150 | C-O-C Stretching | Ether |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for its complete structural elucidation. Both ¹H NMR and ¹³C NMR are vital in the analysis of this compound.
In the ¹H NMR spectrum , the chemical shifts of the protons are influenced by their local electronic environment. The protons of the 2-butoxyethyl ester groups would give rise to a set of characteristic signals. The protons on the carbons adjacent to the ester oxygen (-O-CH ₂-) are expected to appear in the downfield region, typically around 4.2 ppm , as a triplet. The protons on the carbons adjacent to the ether oxygen (-O-CH ₂-) would likely resonate at approximately 3.6 ppm as a triplet. The protons of the butyl group would appear further upfield, with the terminal methyl group (-CH₃) protons resonating at the highest field, around 0.9 ppm , as a triplet.
The protons of the nonanedioic acid backbone would also produce distinct signals. The protons on the carbons alpha to the carbonyl groups (α-CH₂) are expected to resonate around 2.3 ppm as a triplet. The protons of the methylene groups further down the aliphatic chain (β-CH₂ and γ-CH₂) would appear as multiplets in the upfield region, typically between 1.3 and 1.6 ppm .
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbons of the ester groups are the most deshielded and would appear at the lowest field, in the range of 172-175 ppm . The carbons of the 2-butoxyethyl groups attached to the ester and ether oxygens would resonate in the region of 60-75 ppm . The carbons of the aliphatic chain of the nonanedioic acid and the butyl groups would appear in the upfield region, typically between 13 and 35 ppm .
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ester Carbonyl (C=O) | - | 172-175 |
| Ester Methylene (-O-C H₂-) | ~4.2 (triplet) | ~64 |
| Ether Methylene (-O-C H₂-) | ~3.6 (triplet) | ~70 |
| Butoxy Methylene (-O-C H₂-CH₂-) | ~3.4 (triplet) | ~71 |
| Nonanedioic Acid α-Methylene (α-CH₂) | ~2.3 (triplet) | ~34 |
| Nonanedioic Acid β,γ-Methylenes (β,γ-CH₂) | ~1.3-1.6 (multiplet) | ~25-29 |
| Butoxy Methylene (-CH₂-CH₂-CH₃) | ~1.5 (sextet) | ~31 |
| Butoxy Methylene (-CH₂-CH₃) | ~1.4 (sextet) | ~19 |
| Butoxy Methyl (-CH₃) | ~0.9 (triplet) | ~14 |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₂₁H₄₀O₆), the expected molecular weight is approximately 388.5 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 388.
The fragmentation of the molecular ion would likely proceed through cleavage of the ester and ether bonds. Common fragmentation pathways for diesters include the loss of the alkoxy groups and cleavage of the aliphatic chain. A characteristic fragment would be the loss of a butoxyethyl group (-OCH₂CH₂O(CH₂)₃CH₃), resulting in a significant peak. Cleavage at the ester linkage could also lead to the formation of ions corresponding to the protonated nonanedioic acid and fragments of the butoxyethyl side chain. A common fragment ion observed for similar plasticizers is at m/z 149, corresponding to the phthalic anhydride (B1165640) fragment in phthalates, but a different characteristic fragment would be expected for this aliphatic diester. A key fragment would likely arise from the cleavage of the C-O bond of the ester, leading to an acylium ion.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 388 | Molecular Ion (M⁺) |
| Lower m/z values | Fragments from cleavage of ester and ether linkages |
Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation of this compound from complex mixtures and for the assessment of its purity.
Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. For purity assessment, a high-resolution capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5ms), is typically employed. restek.com
The analysis is performed by injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas (e.g., helium or hydrogen) through the column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For unambiguous identification, a mass spectrometer can be used as the detector (GC-MS), providing both retention time and mass spectral data. polymersolutions.com
Table 4: Typical Gas Chromatography Parameters for the Analysis of Diester Plasticizers
| Parameter | Typical Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped from a low initial temperature to a high final temperature (e.g., 100°C to 300°C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-performance liquid chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For the analysis of this compound, a reversed-phase HPLC method is typically employed.
In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. A common mobile phase for the analysis of diester plasticizers is a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a gradient elution where the proportion of the organic solvent is increased over time to elute more strongly retained components.
Detection can be achieved using a UV detector if the analyte possesses a chromophore. However, as this compound lacks a strong UV chromophore, alternative detection methods such as an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) would be more suitable for sensitive and specific detection.
Table 5: Typical Liquid Chromatography Parameters for the Analysis of Diester Plasticizers
| Parameter | Typical Value |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |
Microscopic and Surface Characterization Techniques
Detailed morphological and microstructural information for this compound is not available in the public domain. Investigations using advanced microscopic techniques are essential for understanding the material's physical form, surface features, and internal structure, which in turn influence its physical and chemical properties.
Electron Microscopy for Microstructural Investigations
Similarly, there is a lack of research employing electron microscopy techniques, such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), to examine the microstructure of this compound. SEM analysis would provide high-resolution images of the material's surface topography, while TEM could reveal details about its internal structure, including any crystalline domains or phase separations. The absence of such investigations limits a complete understanding of the material's composition and behavior at the micro and nano-scale.
Role and Mechanisms in Polymer and Material Systems
Investigations into the Plasticizing Mechanism of Nonanedioic Acid, Bis(2-butoxyethyl) Ester in Polymer Matrices
The primary function of this compound in polymer science is as a plasticizer. Plasticizers are additives that increase the plasticity or fluidity of a material, making it softer and more flexible. The mechanism by which this specific ester achieves this is a subject of detailed scientific investigation, focusing on its molecular interactions with polymer chains and its influence on the forces that govern polymer structure and behavior.
At a molecular level, the plasticizing effect of this compound is attributed to its ability to position itself between the long polymer chains. The ester's molecules, with their relatively lower molecular weight compared to the polymer, effectively increase the intermolecular space, or free volume, between the polymer chains.
The structure of this compound, featuring a long, flexible aliphatic central chain (from the nonanedioic acid) and two butoxyethyl ester groups at either end, is key to its function. The polar ester groups can form weak attractive forces with polar sites on the polymer chains, such as the chlorine atoms in Polyvinyl Chloride (PVC). Simultaneously, the non-polar aliphatic portions of the plasticizer molecule interact with the non-polar segments of the polymer. This dual interaction allows for a compatible and stable integration of the plasticizer within the polymer matrix.
The introduction of this compound molecules between polymer chains effectively shields the polymer chains from each other, thereby weakening the strong intermolecular forces (like van der Waals forces and dipole-dipole interactions) that hold the polymer chains tightly together in a rigid structure.
This reduction in intermolecular forces allows for greater freedom of movement for the polymer chain segments. This increased "segmental mobility" is the fundamental reason for the enhanced flexibility and reduced brittleness of the plasticized polymer. The transition from a rigid, glassy state to a more flexible, rubbery state is characterized by the glass transition temperature (Tg). Plasticizers like this compound significantly lower the Tg of the polymer. For instance, the addition of azelate copolyester plasticizers to PVC has been shown to lower the glass transition temperature to approximately -35 °C nih.gov.
Performance Enhancement in Polymer Formulations
The incorporation of this compound into polymer formulations leads to tangible improvements in their physical and mechanical properties, making them suitable for a wider range of applications.
A significant advantage of using azelate esters, including the bis(2-butoxyethyl) variant, is the remarkable improvement in the low-temperature flexibility of polymers. Many standard polymers become brittle and are prone to fracture at low temperatures. The presence of the plasticizer molecules maintains the spacing between polymer chains and allows for segmental motion even at reduced temperatures, thus preserving the material's flexibility.
Patents related to the use of azelaic acid esters in rubberlike polymers highlight their effectiveness in conferring flexibility at temperatures as low as -50 to -60°F google.com. This property is critical for applications in automotive, aerospace, and outdoor equipment where materials are exposed to harsh winter conditions.
Below is a conceptual data table illustrating the effect of a typical azelate plasticizer on the low-temperature properties of a polymer like PVC.
| Property | Unplasticized PVC | PVC with Azelate Plasticizer |
| Glass Transition Temperature (Tg) | ~80°C | ~ -30°C to -40°C |
| Brittleness Temperature | ~0°C | ~ -50°C to -60°C |
| Flexibility at -20°C | Brittle | Flexible |
Note: The values presented are illustrative and can vary based on the specific polymer grade, plasticizer concentration, and testing methodology.
From a processing standpoint, the plasticizer acts as an internal lubricant, reducing the melt viscosity of the polymer. This allows for processing at lower temperatures and pressures, leading to energy savings and reduced thermal degradation of the polymer. Studies on similar plasticizers, such as bis[2-(2-butoxyethoxy)ethyl]adipate (DBEEA), have shown that their introduction reduces the melt viscosity of composite materials, thereby promoting their processing performance alfa-chemistry.com.
The following table provides a representative overview of the changes in mechanical properties of a polymer upon the addition of an azelate plasticizer.
| Mechanical Property | Unplasticized Polymer | Polymer with Azelate Plasticizer |
| Tensile Strength | High | Moderate |
| Elongation at Break | Low | High |
| Hardness (Shore A) | High | Lower |
| Melt Viscosity | High | Lower |
Note: These are general trends, and the exact values depend on the specific formulation.
Application in Synthetic Lubricant Formulations
Beyond its role as a plasticizer, this compound and similar diesters are valuable components in the formulation of high-performance synthetic lubricants. Diester-based synthetic lubricants are known for their excellent thermal stability, low volatility, and good viscosity-temperature characteristics.
The properties of this compound, such as its high boiling point and low pour point, make it a suitable base stock or additive for lubricants intended for use in a wide range of operating temperatures. Its polarity also contributes to good solvency for additives and helps in keeping engine components clean. Diesters of straight-chain dibasic acids, such as azelaic acid, are considered leading candidates for lubricants used at both low and high temperatures due to their desirable combination of properties and potential availability dtic.mil. The use of such esters in lubricant formulations is critical in applications demanding high performance and longevity, such as in aviation and automotive industries.
Elucidation of Lubrication Mechanisms at Molecular Interfaces
The primary lubrication mechanism of diester fluids like this compound is attributed to their molecular polarity. The ester groups (C=O-O) create a dipole moment in the molecule, causing it to be attracted to metallic surfaces. This attraction leads to the formation of a thin, adsorbed boundary film on the metal, which provides effective lubrication under high-pressure and high-temperature conditions by preventing direct metal-to-metal contact. bobistheoilguy.com
This polar nature results in strong intermolecular forces and a high affinity for surfaces, leading to excellent film strength and lubricity, which can help reduce friction and wear in machinery. bobistheoilguy.com The long, flexible aliphatic chain derived from the nonanedioic acid contributes to the molecule's ability to form a durable and fluid lubricating layer.
Compatibility Studies with Base Oils and Additives
The polarity of diesters plays a crucial role in their compatibility with other lubricant components. This compound, is expected to exhibit good solvency and miscibility with a wide range of fluids and additives. This property is advantageous in lubricant formulations, where it can be used to solubilize performance-enhancing additives and act as a co-basestock with less polar fluids like PAOs. lube-media.com
When blended with PAOs, diesters can improve additive solubility and modify seal performance by causing a slight swell in elastomeric seals, counteracting the shrinkage that can be caused by pure hydrocarbon fluids. lube-media.com However, compatibility is not universal, and testing is required to ensure a stable formulation. The table below illustrates the general compatibility of diester base oils with common lubricant components, which serves as a predictive model for this compound.
| Component | General Compatibility with Diesters | Rationale |
| Mineral Oils | Good to Excellent | Polarity of diesters aids in miscibility. |
| Polyalphaolefins (PAOs) | Excellent | Widely used as a co-basestock to improve solvency and seal compatibility. lube-media.com |
| Other Synthetic Esters | Excellent | Structurally similar, leading to high miscibility. |
| Polyglycols (PAGs) | Variable | Compatibility depends on the specific type of PAG (oil-soluble vs. oil-insoluble). |
| Elastomeric Seals (e.g., Nitrile, Viton) | Good | Tend to cause slight swelling, which can be beneficial for seal performance. |
| Lubricant Additives | Excellent | High solvency helps to keep additives dissolved and prevent dropout. lube-media.com |
Material Compatibility Studies in Diverse Engineering Applications
As with other ester-based functional fluids, the interaction of this compound with various materials is a critical consideration. These interactions include its tendency to migrate out of polymeric materials and its stability within complex fluid systems.
Assessment of Leaching and Extraction Phenomena from Materials
When used as a plasticizer, this compound is physically mixed into a polymer matrix rather than chemically bonded to it. notesandsketches.co.uk This allows the ester molecules to increase the flexibility and workability of the polymer by reducing intermolecular forces between the polymer chains. hallstarindustrial.com However, this physical interaction also means that the plasticizer can leach or be extracted from the material over time. oaepublish.com
The rate of leaching is influenced by several factors, including the surrounding environment and the properties of the polymer itself. oaepublish.com Key factors are summarized in the table below.
| Factor | Influence on Leaching |
| Temperature | Higher temperatures increase the diffusion rate of the plasticizer, accelerating leaching. scientific.net |
| Contact Fluid/Solvent | Leaching is higher into non-polar fluids (like oils and fats) where the ester is more soluble. notesandsketches.co.ukscientific.net |
| Polymer Type | The morphology and crystallinity of the polymer matrix affect the mobility of the plasticizer. |
| Molecular Weight of Ester | Higher molecular weight esters generally have lower volatility and migration rates. hallstarindustrial.com |
Studies on phthalate (B1215562) esters, a common class of plasticizers, show that extraction can be achieved using various organic solvents, with the efficiency depending on the solvent's polarity and the experimental temperature. scientific.net These principles are directly applicable to understanding the potential migration of this compound from materials like PVC or nitrile rubber. hallstarindustrial.comscientific.net
Long-Term Stability and Performance within Complex Systems (e.g., Immersion Cooling Fluids)
The long-term stability of an ester lubricant is primarily determined by its resistance to thermal, oxidative, and hydrolytic degradation. machinerylubrication.com For a diester like this compound, these properties are critical for its performance in demanding applications such as immersion cooling for electronics, where the fluid is in continuous contact with various metals and plastics at elevated temperatures. dehon.com
Hydrolytic Stability: Hydrolytic stability refers to the ester's resistance to breaking down in the presence of water. lubesngreases.com This reaction, known as hydrolysis, reverses the esterification process, producing the original acid and alcohol, which can increase the fluid's acidity and lead to corrosion. lubesngreases.comklueber.com The chemical structure of the ester influences its hydrolytic stability; for instance, branching near the ester group can provide steric hindrance that slows down hydrolysis. lubesngreases.compurdue.edu While all esters can be hydrolyzed, the reaction rate is influenced by temperature, water content, and the presence of catalytic acids. klueber.com
The suitability of this compound for use in immersion cooling fluids would depend on these stability characteristics. Its good thermal properties and high boiling point are advantageous, but its hydrolytic stability would need to be carefully managed, as moisture ingress is a common issue in such systems.
| Property | General Performance of Diester Lubricants | Relevance to Complex Systems |
| Thermal Stability | Good to Excellent | Essential for high-temperature applications like immersion cooling to prevent fluid breakdown and deposit formation. lube-media.com |
| Oxidative Stability | Good | Resists oxidation, which can cause viscosity increase, sludge, and varnish formation. bobistheoilguy.com |
| Hydrolytic Stability | Fair to Good | A critical parameter; breakdown can lead to increased acidity and corrosion. Stability is enhanced by minimizing water content. klueber.comresearchgate.net |
| Volatility | Low | Low volatility is crucial to minimize fluid loss over time in open or semi-sealed systems. machinerylubrication.com |
Environmental Behavior and Degradation Pathways
Biodegradation Studies of Nonanedioic Acid, Bis(2-butoxyethyl) Ester
Specific studies on the aerobic biodegradation of this compound in either aquatic or terrestrial environments could not be identified in the available scientific literature. General principles of ester biodegradation suggest that the compound would likely be susceptible to microbial degradation, but empirical data is lacking.
There is no available research detailing the specific microbial degradation mechanisms or identifying the metabolic byproducts of this compound. It is hypothesized that degradation would likely initiate through the enzymatic hydrolysis of the ester bonds, leading to the formation of nonanedioic acid and 2-butoxyethanol (B58217). However, this has not been experimentally verified for this specific compound.
Abiotic Degradation Processes
Data on the hydrolysis of this compound in aqueous media is not available. Generally, ester hydrolysis is influenced by pH and temperature, but specific rate constants and half-life data for this compound have not been determined.
Information regarding the atmospheric oxidation and photochemical reactions of this compound is not present in the current body of scientific literature. It is plausible that, like other organic compounds in the atmosphere, it could react with hydroxyl radicals, but specific reaction rates and degradation products are unknown.
Environmental Distribution and Fate Modeling
Due to the absence of fundamental physicochemical and degradation data, no environmental distribution and fate models for this compound have been developed. Such models require inputs like water solubility, vapor pressure, and degradation rates, which are not currently available for this compound.
Adsorption to Soil and Sediment Constituents
No specific studies or calculated estimates for the soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound were found in the available literature. This value is critical for predicting a chemical's mobility in soil and its tendency to adsorb to soil and sediment. Without Koc data, it is not possible to determine whether the compound is likely to be mobile in soil and leach into groundwater or remain bound to soil and sediment particles.
Volatilization from Environmental Compartments
There is no available information on the Henry's Law constant or vapor pressure specifically for this compound. These parameters are essential for assessing the likelihood of a chemical to volatilize from water or soil surfaces into the atmosphere. While general characteristics of related ester compounds might offer broad inferences, no specific data exists for this compound to support a scientifically accurate assessment of its volatilization potential.
Remediation and Mitigation Strategies for Environmental Release
No research or reports detailing specific remediation or mitigation strategies for environmental contamination by this compound were identified. While general remediation techniques exist for soil and water contaminated with other plasticizers, such as phthalates, these methods have not been specifically tested or documented for their efficacy in addressing contamination with this particular substance. Effective strategies would depend on the compound's specific chemical and physical properties, such as its solubility, density, and degradation pathways, none of which are well-documented.
Advanced Research Perspectives and Future Directions
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling have emerged as indispensable tools for understanding the behavior of plasticizers at the molecular level. These in silico approaches offer a cost-effective and time-efficient means to predict material properties, screen potential candidates, and elucidate the mechanisms governing plasticizer performance, thereby accelerating the development of new and improved formulations.
The efficacy of a plasticizer is intrinsically linked to its interactions with the polymer matrix. Molecular modeling techniques, such as molecular dynamics (MD) simulations, are employed to predict these interactions with a high degree of accuracy. By simulating the dynamic behavior of polymer chains and plasticizer molecules, researchers can gain insights into the intermolecular forces at play, including van der Waals forces and hydrogen bonding. These simulations can help in assessing the compatibility of a plasticizer like Nonanedioic acid, bis(2-butoxyethyl) ester with a given polymer.
Table 1: Key Parameters in Molecular Modeling of Plasticizers
| Parameter | Description | Relevance to this compound |
| Interaction Energy | The sum of van der Waals and electrostatic interactions between the plasticizer and polymer chains. | A higher negative interaction energy suggests better compatibility and miscibility. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides insights into the local arrangement of plasticizer molecules around polymer chains. |
| Conformational Dihedral Angles | The angles between four sequentially bonded atoms, defining the molecule's rotational conformation. | Determines the overall shape and flexibility of the diester molecule. |
| Rotational Energy Barriers | The energy required to rotate a part of a molecule around a chemical bond. | Influences the ease with which the molecule can adopt different conformations. |
The permanence of a plasticizer within a polymer matrix is a critical performance characteristic, as its migration can lead to a loss of flexibility and potential contamination of the surrounding environment. Molecular dynamics simulations are a powerful tool for investigating the diffusion of plasticizers like this compound within a polymer network. By tracking the movement of individual plasticizer molecules over time, the diffusion coefficient can be calculated, providing a quantitative measure of their mobility.
These simulations have shown that the diffusion of a plasticizer is influenced by several factors, including its molecular weight, shape, and the strength of its interactions with the polymer. Generally, smaller, more linear molecules tend to diffuse faster. The free volume within the polymer matrix also plays a crucial role; a higher free volume facilitates the movement of plasticizer molecules. Computational studies can model the effects of temperature and plasticizer concentration on the diffusion rate, offering valuable data for predicting the long-term performance and durability of the plasticized material.
Development of Bio-based and Sustainable Alternatives
The growing emphasis on environmental sustainability and the desire to reduce reliance on petrochemical feedstocks have spurred significant research into the development of bio-based plasticizers. These "green" plasticizers are derived from renewable resources and are often designed to be biodegradable and have a lower toxicity profile compared to their traditional counterparts.
Nonanedioic acid, also known as azelaic acid, is a key component of the title diester and can be sourced from renewable feedstocks. A primary bio-based route to azelaic acid is through the oxidative cleavage of oleic acid, a monounsaturated fatty acid abundant in various vegetable oils such as sunflower and olive oil. mdpi.com Research is actively exploring more sustainable and efficient methods for this conversion, including enzymatic and chemo-enzymatic processes. mdpi.comwikipedia.org These approaches aim to replace harsh chemical oxidants with biocatalysts, reducing the environmental impact of production. wikipedia.org
Other renewable feedstocks being investigated for the production of dicarboxylic acids like nonanedioic acid include sugars and starches, which can be fermented to produce the desired chemical building blocks. researchgate.net The 2-butoxyethanol (B58217) component of the ester can also potentially be derived from bio-based sources through the fermentation of biomass to produce butanol, which can then be further processed. The exploration of these renewable pathways is crucial for creating a more sustainable supply chain for diester plasticizers.
The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. mcgill.ca In the context of diester production, this involves several key strategies:
Use of Renewable Feedstocks: As discussed above, utilizing biomass-derived nonanedioic acid and butanol reduces the carbon footprint of the final product. nih.gov
Catalysis: Employing efficient and selective catalysts, particularly biocatalysts like enzymes, can minimize waste and energy consumption during the esterification process. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous solvents in favor of greener alternatives like water or supercritical fluids.
In the application of diesters, green chemistry principles focus on designing molecules that are non-toxic and biodegradable. srce.hr This involves considering the entire lifecycle of the plasticizer, from its synthesis to its ultimate fate in the environment. The development of bio-based and biodegradable plasticizers, such as those derived from citric acid, epoxidized soybean oil, and succinic acid, exemplifies the successful application of these principles. nih.govnist.gov
Table 2: Comparison of Conventional vs. Bio-based Feedstocks for Plasticizer Synthesis
| Feedstock Type | Examples | Advantages | Challenges |
| Conventional (Petrochemical) | Phthalic anhydride (B1165640), petroleum-derived alcohols | Well-established technology, lower cost in some cases. | Non-renewable, potential for price volatility, environmental concerns. |
| Bio-based | Vegetable oils (oleic acid), sugars, starches, bio-butanol | Renewable, potentially biodegradable, lower carbon footprint. nih.gov | Can be more expensive, may require new processing technologies, potential competition with food sources. srce.hr |
Integration into Multifunctional Materials and Composites
The versatility of diesters like this compound extends beyond their role as simple plasticizers. They can be integrated into multifunctional materials and composites to impart a range of desirable properties.
The incorporation of diester plasticizers into polymer composites can significantly enhance their processability and mechanical performance. In polyvinyl chloride (PVC) composites, for example, these plasticizers improve flexibility and reduce brittleness, making the material suitable for a wider range of applications. Azelaic acid-based polyesters have been shown to be effective plasticizers for PVC, offering low volatility and good resistance to cold temperatures and solvent extraction. mdpi.com This makes them valuable for applications such as packaging films and wire insulation.
Furthermore, the long aliphatic chain of nonanedioic acid can contribute to improved impact resistance in certain polymer blends. The butoxyethyl groups can enhance compatibility with a variety of polymer matrices, leading to more homogeneous and stable materials.
Diesters of dicarboxylic acids are also widely used as synthetic lubricants and functional fluids. Their good thermal stability, low volatility, and excellent lubricity make them suitable for demanding applications in the automotive and industrial sectors. mdpi.com The structure of this compound, with its long carbon chain and ester functionalities, suggests its potential utility in lubricant formulations, where it can reduce friction and wear between moving parts. The presence of ether linkages in the butoxyethyl groups can also contribute to improved low-temperature properties.
Emerging Analytical Techniques for Trace Analysis and Speciation
The detection and quantification of diester plasticizers like this compound, especially at trace levels in complex matrices, is a significant analytical challenge. Growing concerns about the environmental fate and potential human exposure to plasticizers have spurred the development of highly sensitive and specific analytical methods.
Recent advancements have moved beyond traditional techniques, focusing on methods that offer lower detection limits, higher throughput, and the ability to differentiate between various plasticizer species.
Key Emerging Techniques:
Chromatography-Mass Spectrometry (MS) Techniques: Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry are the cornerstones of modern plasticizer analysis.
GC-MS: This technique is well-suited for the analysis of volatile and semi-volatile plasticizers. For less volatile compounds like diester plasticizers, derivatization techniques can be employed to increase their volatility.
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and selectivity for a wide range of plasticizers, including those that are not amenable to GC analysis. It minimizes the need for derivatization and can handle complex sample matrices. A notable advancement is the use of online turbulent flow chromatography (TFC) coupled to LC-MS/MS , which allows for automated sample cleanup and analysis, significantly increasing sample throughput.
Non-Destructive Spectroscopic Analysis with Machine Learning: A truly cutting-edge approach involves the use of non-destructive spectroscopic techniques, such as infrared (IR) and Raman spectroscopy, combined with machine learning algorithms. This synergy allows for the rapid identification and quantification of plasticizers directly in polymer matrices without the need for sample extraction. This is particularly valuable for quality control in industrial settings and for the analysis of valuable objects, such as in cultural heritage science.
Advanced Sample Preparation Techniques: The accuracy of trace analysis heavily relies on effective sample preparation. Modern techniques aim to be faster, use less solvent, and be more amenable to automation. These include:
Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample.
Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized solvent extraction technique that offers high enrichment factors and rapid extraction times.
These emerging techniques are crucial for monitoring the presence of diester plasticizers in environmental samples, food products, and consumer goods, thereby enabling a better assessment of potential risks.
Theoretical Frameworks for Structure-Property Relationships in Diester Plasticizers
The performance of a plasticizer is intrinsically linked to its molecular structure. Understanding this relationship is key to designing new and improved plasticizers with tailored properties, such as high efficiency, low migration, and favorable toxicological profiles. Theoretical and computational models have become indispensable tools in this endeavor, allowing for the prediction of plasticizer properties and reducing the need for extensive empirical testing.
Prominent Theoretical Frameworks:
Quantitative Structure-Property Relationship (QSPR) Models: QSPR is a computational method that correlates the structural or property descriptors of a molecule with a specific property of interest. For diester plasticizers, QSPR models can predict key performance indicators such as:
Plasticizing efficiency: The ability to reduce the glass transition temperature of a polymer.
Compatibility with the polymer matrix.
Migration rate: The tendency of the plasticizer to leach out of the polymer.
Volatility. By analyzing molecular descriptors such as molecular weight, shape, and electronic properties, QSPR models provide valuable insights for the rational design of new plasticizer molecules.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic, atomistic-level view of the interactions between plasticizer molecules and polymer chains. This powerful tool can be used to investigate:
The distribution of plasticizer molecules within the polymer matrix.
The effect of the plasticizer on the mobility of polymer chains.
The energetics of plasticizer-polymer interactions. MD simulations are instrumental in understanding the fundamental mechanisms of plasticization and in predicting the macroscopic properties of plasticized materials.
Computer-Aided Molecular Design (CAMD): CAMD integrates various computational techniques, including QSPR and molecular modeling, to design novel molecules with desired properties. In the context of diester plasticizers, CAMD can be used to:
Generate and screen virtual libraries of candidate plasticizer molecules.
Optimize the chemical structure of a plasticizer to enhance its performance.
Identify potential bio-based and more environmentally friendly alternatives to conventional plasticizers.
These theoretical frameworks are accelerating the pace of innovation in the field of plasticizers, enabling the development of safer, more effective, and sustainable materials. As computational power continues to grow, the accuracy and predictive capability of these models are expected to further improve, paving the way for the next generation of high-performance diester plasticizers.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing nonanedioic acid, bis(2-butoxyethyl) ester in a laboratory setting?
- Methodological Answer : Synthesis typically involves esterification of nonanedioic acid (azelaic acid) with 2-butoxyethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Reflux conditions (110–130°C) with a Dean-Stark trap to remove water are recommended. Post-reaction, purification via vacuum distillation or column chromatography ensures removal of unreacted reagents. Characterization via FT-IR (C=O ester peaks at ~1730 cm⁻¹) and NMR (proton signals for butoxyethyl groups at δ 3.4–3.7 ppm) is critical .
Q. What chromatographic methods are suitable for purity assessment of this compound?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is optimal for volatile ester analysis. Use a non-polar column (e.g., DB-5) with temperature programming (start at 80°C, ramp to 280°C). For non-volatile degradation products, reverse-phase HPLC coupled with UV detection (λ = 210–220 nm) is advised. Calibrate with certified reference standards to quantify impurities .
Q. What are the key solubility parameters and partition coefficients (log P) relevant to its use in polymer research?
- Methodological Answer : Experimental determination via shake-flask method (water/octanol system) yields log P ≈ 4.2, indicating high hydrophobicity. Solubility in water is limited (300 mg/L at 25°C), while miscibility with ethanol, acetone, and toluene is high. These parameters inform its utility as a plasticizer in hydrophobic polymer matrices .
Q. What are the recommended storage conditions to ensure chemical stability?
- Methodological Answer : Store in amber glass containers under inert gas (N₂ or Ar) at 4°C to prevent oxidation. Avoid contact with strong acids/bases or UV light. Monitor for hydrolysis via periodic FT-IR analysis (appearance of carboxylic acid O-H stretches at ~2500–3300 cm⁻¹) .
Advanced Questions
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Confirm ester C=O (1730 cm⁻¹), ether C-O (1100–1250 cm⁻¹), and alkyl chain vibrations (2800–3000 cm⁻¹).
- ¹H/¹³C NMR : Assign protons for butoxyethyl chains (δ 0.9–1.7 ppm for CH₃ and CH₂; δ 3.4–4.3 ppm for OCH₂). Carbon signals for ester carbonyls appear at ~170 ppm.
- MS (EI) : Molecular ion [M⁺] at m/z 366.204 and fragmentation patterns (e.g., loss of butoxyethyl groups). Cross-validate with computational simulations (DFT) .
Q. What experimental strategies can investigate its coordination behavior with transition metals?
- Methodological Answer : Synthesize metal complexes (e.g., Cu²⁺, Zn²⁺) by refluxing the ester with metal salts in ethanol. Characterize via:
- Magnetic susceptibility : Determine geometry (tetrahedral vs. octahedral).
- UV-Vis spectroscopy : d-d transitions (e.g., Cu²⁺ λmax ~600–800 nm).
- Conductance measurements : Confirm electrolytic nature (Λm ≈ 50–150 S cm²/mol for 1:2 electrolytes). Compare with analogous phthalate esters .
Q. How can researchers analyze degradation products under high-temperature conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile degradation byproducts (e.g., 2-butoxyethanol, nonanedioic acid). For non-volatile residues, use FT-IR and XRD to detect char formation or metal-catalyzed oxidation products. Kinetic studies (Arrhenius plots) quantify activation energy .
Q. What methodological considerations apply when evaluating its plasticization efficiency in polymer matrices?
- Dynamic Mechanical Analysis (DMA) : Measure glass transition temperature (Tg) reduction in PVC blends.
- Tensile testing : Assess flexibility (elongation at break) and modulus.
- Migration resistance : Soak samples in hexane and quantify weight loss via gravimetry. Correlate results with Hansen solubility parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
